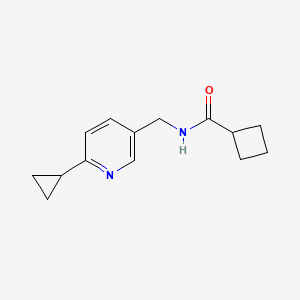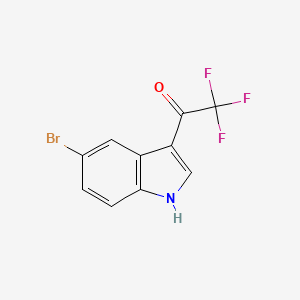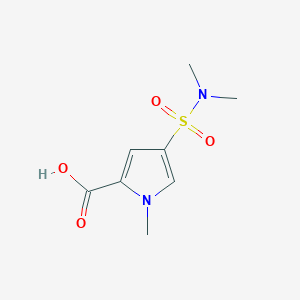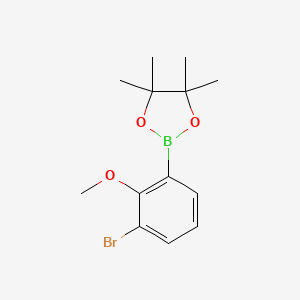
N-((6-cyclopropylpyridin-3-yl)methyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-cyclopropylpyridin-3-yl)methyl)cyclobutanecarboxamide is a chemical compound that belongs to the class of cyclobutane carboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide:
Antimicrobial Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide has shown potential as an antimicrobial agent. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, including drug-resistant bacteria. This makes it a promising candidate for developing new antibiotics to combat resistant infections .
Anti-inflammatory Properties
Studies have demonstrated that this compound exhibits significant anti-inflammatory effects. It can reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways. This property is particularly useful in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Cancer Therapy
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide has been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth. This compound can potentially be used in the development of new chemotherapeutic agents for various types of cancer .
Neuroprotective Effects
Research suggests that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and reduce neuroinflammation, which are key factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This makes it a potential candidate for developing treatments for these conditions .
Antiviral Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide has shown promise as an antiviral agent. It can inhibit the replication of certain viruses, including influenza and herpes simplex virus. This property could be harnessed to develop new antiviral medications .
Antifungal Properties
This compound has also been studied for its antifungal activity. It can inhibit the growth of various fungal pathogens, making it a potential candidate for treating fungal infections. This is particularly important given the increasing incidence of antifungal resistance .
Cardioprotective Effects
There is evidence to suggest that N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide may have cardioprotective properties. It can reduce oxidative stress and inflammation in cardiac tissues, which are key factors in cardiovascular diseases. This makes it a potential candidate for developing treatments for heart disease .
Antidiabetic Activity
Research has indicated that this compound may have antidiabetic properties. It can improve insulin sensitivity and reduce blood glucose levels, making it a potential candidate for developing new treatments for diabetes .
These applications highlight the diverse potential of N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide in various fields of scientific research. Each of these areas offers promising avenues for further investigation and development.
Eigenschaften
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(12-2-1-3-12)16-9-10-4-7-13(15-8-10)11-5-6-11/h4,7-8,11-12H,1-3,5-6,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMNEBAIIJTPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2665858.png)








![Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2665874.png)
![5-[(2-Chlorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2665875.png)
![N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2665876.png)

![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2665879.png)